N-benzyl-5-bromopyridin-2-amine

Overview

Description

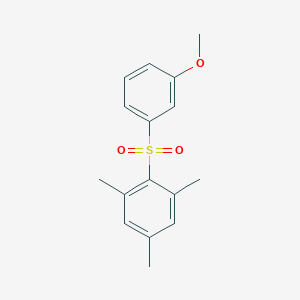

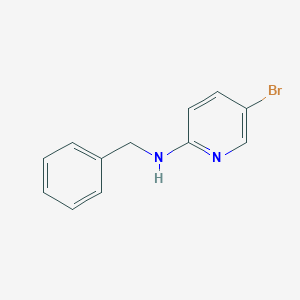

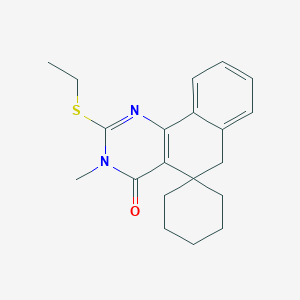

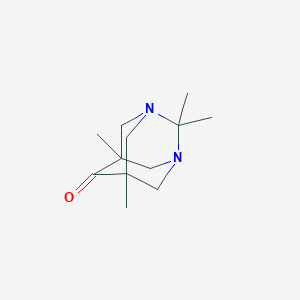

N-benzyl-5-bromopyridin-2-amine is an organic compound with a molecular weight of 264.12 . It is a nitrogen-containing heterocyclic compound with a five-membered ring structure and a bromine substituent.

Molecular Structure Analysis

The molecular structure of N-benzyl-5-bromopyridin-2-amine consists of a pyrimidine ring with a bromine atom at the 5th position and an amine group at the 2nd position. The pyrimidine ring is further substituted with a benzyl group .Chemical Reactions Analysis

While specific chemical reactions involving N-benzyl-5-bromopyridin-2-amine are not available, brominated aromatic amines like 2-Amino-5-bromopyridine are known to participate in various chemical reactions. For instance, they are used for labeling of model reducing-end oligosaccharides via reductive amination .Physical And Chemical Properties Analysis

N-benzyl-5-bromopyridin-2-amine is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications

Synthesis and Structural Analysis:

- N-benzyl-5-bromopyridin-2-amine derivatives have been synthesized and structurally analyzed. For example, the reaction of 5-bromopyridin-2-amine with different substituted benzaldehydes led to a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amines, whose structures were confirmed by spectral data and physical constants (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

- The compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, was synthesized and its crystal structure was studied, revealing specific hydrogen bonding patterns (Li, Lu, Shen, & Shi, 2012).

Catalysis and Chemical Reactions:

- N-benzyl-5-bromopyridin-2-amine derivatives have been used in various catalytic processes. One example is their role in palladium-catalyzed aminations, which are important in the synthesis of bioactive compounds (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

- Copper catalysis has been employed for the amination of aryl halides, including bromopyridine derivatives, highlighting a potential application in organic synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Medicinal Chemistry and Drug Discovery:

- N-benzyl-5-bromopyridin-2-amine and its derivatives have been explored in the context of medicinal chemistry. For instance, the synthesis of 2-aminopyridines, which are key structural cores in medicinally important compounds, often involves reactions with bromopyridine derivatives (Bolliger, Oberholzer, & Frech, 2011).

Analytical Chemistry Applications:

- The compound has been used in fluorescent derivatization of carboxylic acids, an application relevant in analytical chemistry. This involves the reaction of the compound with carboxylic acids activated with specific reagents to produce fluorescent amides (Narita & Kitagawa, 1989).

Safety and Hazards

N-benzyl-5-bromopyridin-2-amine is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

N-benzyl-5-bromopyridin-2-amine is a derivative of 2-Amino-5-bromopyridine Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .

Mode of Action

The parent compound, 2-amino-5-bromopyridine, contains a highly reactive bromine atom and an amino group that can participate in various organic transformations . For instance, the bromine atom can participate in common coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions such as the Suzuki and Sonogashira coupling reactions .

Biochemical Pathways

As a derivative of 2-amino-5-bromopyridine, it may be involved in various organic synthesis reactions, such as coupling reactions, substitution reactions, and elimination reactions .

Result of Action

As a derivative of 2-amino-5-bromopyridine, it may be used as an intermediate in the synthesis of various pharmaceutical molecules .

properties

IUPAC Name |

N-benzyl-5-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEIBTVCMGLBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359614 | |

| Record name | N-benzyl-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromopyridin-2-amine | |

CAS RN |

280116-83-8 | |

| Record name | N-benzyl-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)